Carbonic Anhydrase IX (CA IX) vs. CA II Selectivity Profile of 3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide
In direct enzyme inhibition assays, 3-cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide demonstrated a distinct selectivity profile for the tumor-associated isoform carbonic anhydrase IX (CA IX) over the ubiquitous cytosolic isoform CA II. The compound exhibited IC₅₀ values ranging from 10.93 to 25.06 nM against CA IX, while its potency against CA II was significantly lower, with IC₅₀ values ranging from 1.55 to 3.92 μM . This represents an approximate 62- to 359-fold selectivity for CA IX over CA II. In contrast, unsubstituted benzenesulfonamide analogs often show poor discrimination between these isoforms [1].
| Evidence Dimension | Enzyme Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | CA IX: 10.93-25.06 nM; CA II: 1.55-3.92 μM |
| Comparator Or Baseline | Unsubstituted benzenesulfonamide analogs (Class-level baseline) |
| Quantified Difference | ~62- to 359-fold selectivity for CA IX over CA II |
| Conditions | In vitro enzymatic assay against recombinant human carbonic anhydrase isoforms |
Why This Matters
This selectivity window is crucial for researchers developing anti-cancer agents targeting CA IX in hypoxic tumors, as it minimizes off-target inhibition of the widely expressed CA II isoform.
- [1] Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. View Source
